

Structure-activity relationship of CYM50179

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Compound of Interest		
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An In-depth Technical Guide on the Structure-Activity Relationship of CYM50179

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179, also known as ML178, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, endothelial barrier function, and neural development. The S1P4 receptor subtype is primarily expressed in lymphoid and hematopoietic cells.[3] The selective activation of S1P4 by agonists like CYM50179 offers a promising therapeutic avenue for autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CYM50179, detailing the experimental protocols used for its characterization and the signaling pathways it modulates.

Structure-Activity Relationship (SAR) of CYM50179 and Analogs

The discovery of **CYM50179** was the result of a high-throughput screening campaign followed by chemical optimization of a screening hit.[1] The SAR studies focused on modifying three key components of the initial hit scaffold: Ring A, Linker B, and Ring C. The potency of the synthesized analogs was evaluated by their half-maximal effective concentration (EC50) for S1P4 activation.



Quantitative SAR Data

The following table summarizes the structure and in vitro activity of **CYM50179** and related compounds that led to its identification. The initial screening hit can be conceptualized as comprising three parts: Ring A, Linker B, and Ring C.[1]

Compound ID	Ring A Modification	Linker B Modification	Ring C Modification	S1P4 EC50 (nM)
Screening Hit (CID 4780551)	2,4- dichlorophenyl	-OCH2CH2O-	4-methoxyphenyl	160
Analog 1	2,4- dichlorophenyl	-OCH2CH2O-	Phenyl	110
Analog 2	2,4- dichlorophenyl	-OCH2CH2O-	4-chlorophenyl	80
Analog 3	2,4- dichlorophenyl	-OCH2CH2O-	4-fluorophenyl	90
Analog 4	2,4- dichlorophenyl	-OCH2CH2O-	3-methoxyphenyl	120
Analog 5	2,4- dichlorophenyl	-OCH2CH2O-	3,4- dichlorophenyl	70
CYM50179 (ML178)	2,4- dichlorophenyl	-OCH2CH2O-	2-chloro-4- nitrophenyl	46.3
Analog 6	2,4- dichlorophenyl	-OCH2CH2NH-	4-methoxyphenyl	>5000
Analog 7	2,4- dichlorophenyl	-OCH2CONH-	4-methoxyphenyl	>5000
Analog 8	4-chlorophenyl	-OCH2CH2O-	4-methoxyphenyl	250
Analog 9	Phenyl	-OCH2CH2O-	4-methoxyphenyl	450

Data sourced from the "Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4)" report.[1]



SAR Insights:

- Ring C Modifications: The exploration of substituents on Ring C revealed that electron-withdrawing groups enhance potency. The substitution pattern of 2-chloro-4-nitro on the phenyl ring in **CYM50179** resulted in the most potent compound in the series.[1]
- Linker B Modifications: Alterations to the ethylenedioxy linker (B) were not well tolerated. Replacement with an amino or amide group led to a significant loss of activity, highlighting the importance of the ether linkages for agonist activity.[1]
- Ring A Modifications: While the 2,4-dichlorophenyl moiety in Ring A was a common feature of the more potent analogs, modifications to this ring also impacted activity, suggesting its role in anchoring the ligand in the receptor binding pocket.[1]

Experimental Protocols

The characterization of **CYM50179** and its analogs involved a series of in vitro assays to determine their potency, selectivity, and potential cytotoxicity.

Primary Agonist Screening and Dose-Response Assay (Tango™ S1P4-bla U2OS Assay)

This cell-based assay was used for the high-throughput screening and determination of agonist potency for the S1P4 receptor.[1]

Principle: The assay utilizes a U2OS cell line engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor. Upon agonist binding and receptor activation, a beta-arrestin/TEV protease fusion protein is recruited, which cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and induces the expression of a beta-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate.

Methodology:

 Cell Plating: Tango™ S1P4-bla U2OS cells are seeded into 384-well plates in assay medium and incubated overnight.



- Compound Preparation: Test compounds are serially diluted to create a range of concentrations for dose-response analysis.
- Compound Addition: The diluted compounds are added to the cell plates.
- Incubation: The plates are incubated for 5 hours at 37°C to allow for receptor activation and reporter gene expression.
- Substrate Addition: The beta-lactamase substrate is added to each well.
- Signal Detection: After a 2-hour incubation at room temperature, the fluorescence emission at two wavelengths (460 nm and 530 nm) is measured. The ratio of these emissions is used to calculate the activation response.
- Data Analysis: The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Selectivity Assays

To determine the selectivity of **CYM50179**, its agonist activity was tested against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) using similar TangoTM-format assays for each receptor subtype. **CYM50179** was found to be highly selective for S1P4, with EC50 values > 50 μ M for the other S1P receptors.[1][2]

Cytotoxicity Assay

Principle: A cell viability assay was performed to assess the potential toxicity of the compounds.

Methodology:

- Cell Plating: U2OS cells are plated in 384-well plates.
- Compound Addition: The test compounds are added to the cells at various concentrations.
- Incubation: The plates are incubated for the desired time period (e.g., 24 hours).
- Viability Reagent Addition: A reagent that measures cell viability (e.g., based on ATP content or metabolic activity) is added.

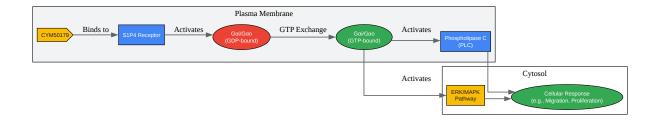


- Signal Detection: The signal (e.g., luminescence or fluorescence) is measured according to the manufacturer's instructions.
- Data Analysis: The concentration that causes 50% cell death (CC50) is calculated.
 CYM50179 was found to have a CC50 of > 20 μM.[1][2]

Signaling Pathways and Visualizations

S1P4 is known to couple to Gαi and Gαo G proteins.[1][4][5] Activation of S1P4 by **CYM50179** initiates a downstream signaling cascade that involves the activation of several key pathways, including the extracellular-signal-regulated kinases (ERK), mitogen-activated protein kinases (MAPK), and phospholipase C (PLC).[1][2][4][5]

CYM50179-Induced S1P4 Signaling Pathway

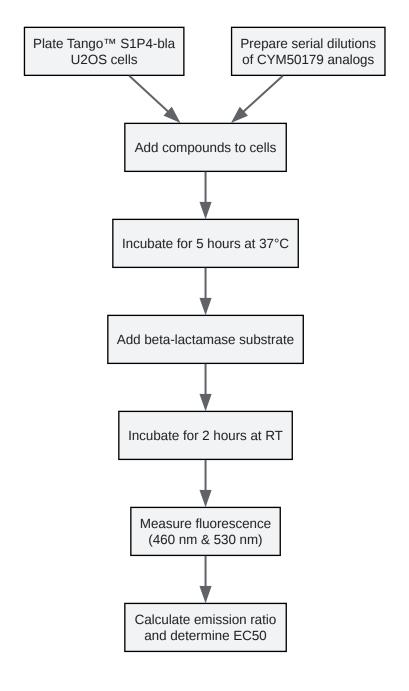


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Caption: CYM50179-mediated S1P4 signaling cascade.

Experimental Workflow for Agonist Potency Determination



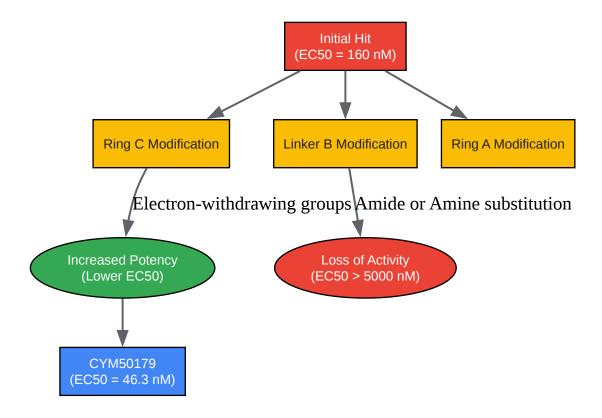


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Caption: Workflow for determining agonist EC50 values.

Logical Relationship of SAR Findings





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Caption: Key SAR determinants for S1P4 agonism.

Conclusion

The structure-activity relationship studies of **CYM50179** have successfully identified a potent and highly selective S1P4 agonist. The key structural features required for its activity include an ethylenedioxy linker and an appropriately substituted aromatic ring system. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for the further development of S1P4-targeted therapeutics. **CYM50179** serves as a valuable chemical probe to further elucidate the physiological and pathological roles of the S1P4 receptor.

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